



Technical Support Center: Preventing Nnitrosamine Formation with Diisopropyl Xanthogen Disulfide

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Compound of Interest		
Compound Name:	Diisopropyl xanthogen disulfide	
Cat. No.:	B1670633	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **Diisopropyl xanthogen disulfide** (DIXDS) to prevent the formation of N-nitrosamines in their experiments, particularly in the context of rubber vulcanization and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is **Diisopropyl xanthogen disulfide** (DIXDS) and how does it prevent N-nitrosamine formation?

A1: **Diisopropyl xanthogen disulfide** (CAS No: 105-65-7), also known as Diisopropyl xanthogen polysulfide (DIXP) or commercially as Robac AS100, is a vulcanizing accelerator. Its primary advantage is that its molecular structure is completely free of nitrogen atoms. Nnitrosamines are carcinogenic compounds formed from the chemical reaction between a secondary amine and a nitrosating agent. Since DIXDS does not contain any amine groups, it cannot act as a precursor for N-nitrosamine formation during the vulcanization process or in other chemical reactions.[1][2]

Q2: What are the main applications of DIXDS?

A2: DIXDS is primarily used as a nitrosamine-safe accelerator in the rubber industry for materials such as natural rubber (NR), synthetic polyisoprene, and nitrile butadiene rubber







(NBR).[1] It is particularly crucial in the manufacturing of products where consumer safety is paramount, such as in medical devices, pharmaceutical stoppers, baby products (like bottle nipples and pacifiers), and toys.[1][3]

Q3: Can DIXDS be used as a direct replacement for conventional accelerators?

A3: While DIXDS is an effective accelerator, it may exhibit different cure characteristics compared to conventional accelerators like tetramethylthiuram disulfide (TMTD) or N-tert-butyl-2-benzothiazole sulfenamide (TBBS).[4][5] Adjustments to the formulation, such as the inclusion of synergistic co-accelerators (that are also nitrosamine-safe), may be necessary to achieve the desired physical properties of the final product.[6]

Q4: What are the regulatory approvals for DIXDS?

A4: DIXDS (as Robac AS100) is an FDA-approved accelerator for use in applications where the formation of N-nitrosamines is a concern.[1] It is also compliant with standards such as BS EN 71:2016 (Safety of Toys) and BS EN 12868:2017 (Child Use and Care Articles) for N-Nitrosamines and N-Nitrosatable substances.[1][2]

Q5: Are there any known toxicological concerns with DIXDS itself?

A5: DIXDS is considered a safer alternative to traditional accelerators that can form carcinogenic nitrosamines. However, as with any chemical, it is essential to handle it according to the safety data sheet (SDS) guidelines. During vulcanization, DIXDS is consumed and decomposes into volatile by-products like isopropyl alcohol and carbon disulfide, leaving virtually no residue in the final product.[7][8]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Slower Cure Rate Compared to Conventional Accelerators	DIXDS can have a different cure activation temperature and rate compared to accelerators like TMTD.	- Increase the vulcanization temperature within the polymer's tolerance Introduce a synergistic, nitrosamine-safe co-accelerator such as tetrabenzyl thiuram disulfide (TBzTD).[6]- Optimize the dosage of DIXDS and other cure activators (e.g., zinc oxide, stearic acid) through a design of experiments (DoE).
Lower State of Cure or Crosslink Density	The efficiency of DIXDS can be formulation-dependent.	- Evaluate the sulfur-to- accelerator ratio. A higher level of sulfur may be required compared to formulations with conventional accelerators Ensure adequate levels of activators like zinc oxide and stearic acid are present in the formulation.[9]
Suboptimal Physical Properties of the Vulcanizate (e.g., tensile strength, modulus)	The crosslink structure formed with DIXDS may differ from that of conventional accelerators, affecting physical properties.[4][5]	- A combination of DIXDS with other nitrosamine-safe accelerators can create a synergistic effect, improving physical properties.[4][5]- Reevaluate the filler type and loading, as this can significantly influence the final properties of the rubber compound.
Dispersion Issues	DIXDS is a liquid at room temperature, and improper mixing can lead to poor dispersion in the rubber matrix.	- Use a masterbatch form of DIXDS (e.g., a polymer-bound dispersion) for improved handling and dispersion

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		Follow a standardized mixing procedure, ensuring sufficient time and shear for uniform distribution.[10]
Blooming (Surface Migration of Unreacted Chemicals)	This is less common with DIXDS as it is highly soluble in rubber and is typically consumed during the cure process.[6]	- If blooming of other ingredients is observed, reevaluate the overall formulation for compatibility and solubility of all components Ensure the vulcanization process goes to completion to consume all reactive chemicals.

Quantitative Data on N-Nitrosamine Prevention

The use of **Diisopropyl xanthogen disulfide** significantly reduces or eliminates the presence of N-nitrosamines in vulcanized rubber products compared to conventional, amine-based accelerators.



Accelerator System	Rubber Type	N-Nitrosamine Detected	Concentration (μg/kg)	Reference
Conventional System (e.g., TMTD, OBTS)	Natural Rubber (NR)	N- Nitrosodimethyla mine (NDMA), N- Nitrosomorpholin e (NMOR)	~200	[6]
DIXDS-based System (e.g., AS-100, TBzTD, BBTS)	Natural Rubber (NR)	None Detected	ND	[6]
Conventional Dithiocarbamate s (e.g., ZDEC, ZDBC)	Various	NDMA, N- Nitrosodiethylami ne (NDEA)	Varies	[6][11]
DIXDS	Various	None	Not Applicable (Nitrogen-free)	[1][2]

ND: None Detected

Experimental Protocols Protocol for Vulcanization of Natural Rubber using DIXDS

This protocol describes a typical laboratory-scale vulcanization process to evaluate the cure characteristics and physical properties of a natural rubber compound formulated with DIXDS.

Materials and Equipment:

- Natural Rubber (SMR CV-60 or equivalent)
- Zinc Oxide
- Stearic Acid



- Sulfur
- Diisopropyl xanthogen disulfide (DIXDS)
- Optional: Synergistic co-accelerator (e.g., TBzTD)
- Two-roll mill
- Rheometer (e.g., Moving Die Rheometer MDR)
- · Hydraulic press with heated platens
- · Tensile tester

Procedure:

- Masterbatch Preparation:
 - o On a two-roll mill with a friction ratio of 1:1.2, soften the natural rubber.
 - Sequentially add zinc oxide and stearic acid, ensuring complete dispersion after each addition.
 - This forms the masterbatch.
- Final Compound Mixing:
 - To the masterbatch on the two-roll mill, add the sulfur, DIXDS, and any co-accelerator.
 - Mix thoroughly until a homogenous compound is achieved, maintaining a controlled temperature to prevent scorching.
 - Sheet out the final compound to the desired thickness.
- Cure Characteristics Analysis:
 - Cut a sample of the uncured compound and place it in the rheometer.



- Run the rheometer at the desired vulcanization temperature (e.g., 160°C) to determine the scorch time (ts2), optimum cure time (t90), and maximum torque (MH).
- Vulcanization (Curing):
 - Place a sheet of the uncured compound in a mold of desired dimensions.
 - Position the mold in the pre-heated hydraulic press.
 - Apply pressure and heat according to the optimum cure time (t90) and temperature determined from the rheometer data.
- Post-Cure Conditioning and Testing:
 - After vulcanization, carefully remove the rubber sheet from the mold and allow it to cool to room temperature.
 - Condition the vulcanized samples for at least 24 hours at standard laboratory conditions.
 - Cut dumbbell-shaped specimens from the cured sheet for tensile testing to evaluate properties like tensile strength, elongation at break, and modulus.

Protocol for N-Nitrosamine Analysis in Vulcanized Rubber

This protocol outlines a general procedure for the extraction and analysis of N-nitrosamines from a vulcanized rubber sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

- Vulcanized rubber sample
- Dichloromethane (DCM), analytical grade
- Soxhlet extraction apparatus
- Rotary evaporator



- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- N-nitrosamine analytical standards (e.g., NDMA, NDEA)
- Internal standard (e.g., N-nitrosodipropylamine-d14)

Procedure:

- Sample Preparation:
 - Cut the vulcanized rubber sample into small pieces (e.g., 2x2 mm) to maximize the surface area for extraction.
- Soxhlet Extraction:
 - Accurately weigh a portion of the prepared rubber sample and place it in a Soxhlet thimble.
 - Place the thimble in the Soxhlet extractor.
 - Add DCM to the boiling flask and assemble the Soxhlet apparatus.
 - Extract the sample for a defined period (e.g., 6-8 hours) at the boiling point of DCM.
- Concentration of Extract:
 - After extraction, allow the apparatus to cool.
 - Transfer the DCM extract to a round-bottom flask.
 - Spike the extract with a known amount of the internal standard.
 - Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and controlled temperature.
- GC-MS Analysis:
 - Transfer the concentrated extract to a GC vial.



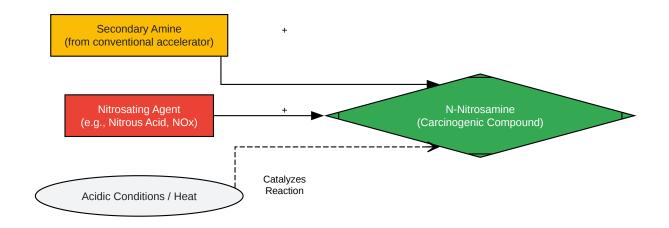
- Inject an aliquot of the sample into the GC-MS system.
- The GC will separate the different components of the extract based on their volatility and interaction with the column.
- The MS will detect and quantify the N-nitrosamines based on their specific mass-to-charge ratios and fragmentation patterns.

Data Analysis:

- Identify and quantify the target N-nitrosamines by comparing the retention times and mass spectra of the sample with those of the analytical standards.
- Use the internal standard to correct for any variations in extraction efficiency and injection volume.
- Calculate the concentration of N-nitrosamines in the original rubber sample, typically expressed in μg/kg.

Visualizations

Mechanism of N-Nitrosamine Formation from Conventional Accelerators



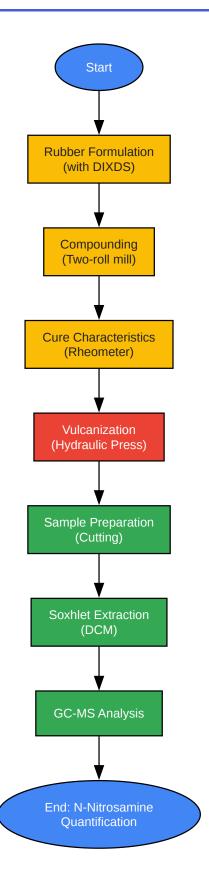
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Caption: Formation of N-nitrosamines from conventional accelerators.

Experimental Workflow for N-Nitrosamine Prevention Analysis



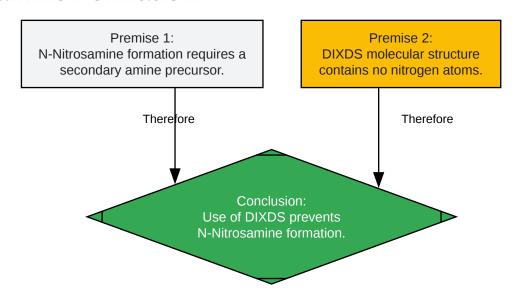


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Caption: Experimental workflow for vulcanization and N-nitrosamine analysis.



Logical Relationship for DIXDS in Preventing N-Nitrosamine Formation



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Caption: Logical basis for DIXDS as a nitrosamine-safe accelerator.

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